molecular formula C10H6Br2ClN B598984 3,7-Dibromo-4-chloro-6-methylquinoline CAS No. 1204811-82-4

3,7-Dibromo-4-chloro-6-methylquinoline

Cat. No.: B598984
CAS No.: 1204811-82-4
M. Wt: 335.423
InChI Key: RFCHPMJUZWANOX-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Quinoline Derivatives

The quinoline framework has received significant attention over the past century due to its frequent occurrence in bioactive natural products, pharmaceuticals, materials, and agrochemicals. The historical development of halogenated quinoline derivatives traces back to the early discovery of quinoline itself, which was first isolated by Friedlieb Ferdinard Runge in 1834 from coal tar. This milestone discovery established the foundation for subsequent investigations into quinoline-based compounds that would eventually lead to the development of numerous therapeutic agents. The structural model for antimalarial quinoline derivatives was established when quinoline structure became known in 1908 and was proved by total synthesis by Woodward and Doering in 1945.

The evolution of halogenated quinoline chemistry gained momentum with the recognition that halogen substitution patterns significantly influence biological activity and pharmacological properties. Coal tar remains as the principle source of commercial quinoline, and if its aged sample is exposed to light, it turns yellow and later brown. The systematic investigation of halogenated quinolines began to flourish as researchers recognized the unique electronic properties imparted by halogen substituents, which could modulate both the reactivity and biological activity of the quinoline scaffold.

Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis. The discovery that select halogenated quinolines can eradicate drug-resistant, gram-positive bacterial pathogens and their corresponding biofilms has opened new avenues for research. Historical examination reveals that broxyquinoline, containing 5,7-dibromo-8-hydroxy substitution pattern, demonstrated significant structural features that proved critical for metal chelation and antibacterial activities. This finding established halogenated quinolines as promising scaffolds for developing next-generation therapeutic agents.

The synthesis of quinoline and its derivatives can be performed using different methods due to the increasing interest in them, primarily because of their array of documented applications in pharmaceutical processes. Since the 1980s, fluoroquinolones have been employed in pharmaceutical processes and the treatment of diverse bacterial infections. These developments underscore the historical importance of halogenated quinoline derivatives in medicinal chemistry and their continued relevance in contemporary drug discovery efforts.

Nomenclature and Structural Classification of 3,7-Dibromo-4-chloro-6-methylquinoline

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound belongs to the quinoline family, characterized by the fundamental bicyclic structure consisting of a benzene ring fused to a pyridine ring. Quinoline, also known as 1-azanaphthalene, 1-benzazine, or benzo[b]pyridine, is a heterocyclic aromatic organic compound with the formula C₉H₇N. The parent quinoline structure serves as the foundation for understanding the substitution pattern in this compound.

The molecular formula for this compound is C₁₀H₆Br₂ClN, reflecting the addition of two bromine atoms, one chlorine atom, and one methyl group to the base quinoline structure. The systematic numbering of the quinoline ring system begins with the nitrogen atom as position 1, proceeding around the pyridine ring to position 4, then continuing around the benzene ring from positions 5 through 8. This numbering system enables precise identification of substitution positions: bromine atoms occupy positions 3 and 7, chlorine is located at position 4, and the methyl group is positioned at carbon 6.

The structural classification places this compound within the category of polyhalogenated quinolines, specifically as a trisubstituted derivative. The electronic nature of the substituents creates a unique environment where electron-withdrawing halogen atoms dominate the substitution pattern, with the exception of the electron-donating methyl group at position 6. This combination of electron-withdrawing and electron-donating groups establishes distinct electronic characteristics that influence the compound's reactivity and potential interactions with biological targets.

Related halogenated quinoline derivatives found in the literature include 3,7-dibromoquinoline with molecular formula C₉H₅Br₂N and molecular weight 286.95 grams per mole, demonstrating the structural relationship to the target compound. The presence of the additional chlorine and methyl substituents in this compound increases both the molecular complexity and the potential for specific biological interactions compared to simpler dihalogenated analogs.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its role as a representative example of highly functionalized quinoline derivatives that serve as valuable synthetic intermediates and potential bioactive compounds. Quinolines are an important group of organic compounds where several compounds containing a quinoline residue are known to possess useful biological activity and are used as antibacterial, antifungal, and antitumor agents. The specific substitution pattern present in this compound makes it particularly valuable for structure-activity relationship studies and synthetic methodology development.

The compound's significance extends to its potential utility in cross-coupling reactions, which have become increasingly important in modern synthetic chemistry. Studies of one-pot double couplings on dibromoquinolines have investigated the regioselectivity of Suzuki couplings, revealing that dibromoquinoline substrates can undergo selective transformations at different halogen positions. The presence of both bromine and chlorine substituents in this compound provides opportunities for chemoselective coupling reactions, where different halogen atoms can be selectively activated under specific reaction conditions.

Research into regioselective halogenation of quinoline derivatives has demonstrated that the substitution pattern significantly influences reactivity. An operationally simple and metal-free protocol for geometrically inaccessible C5–H halogenation of a range of 8-substituted quinoline derivatives has been established, proceeding under air with inexpensive trihaloisocyanuric acid as a halogen source at room temperature. These methodological advances provide insights into the synthetic accessibility of complex halogenated quinolines and their potential for further functionalization.

The structural complexity of this compound also makes it valuable for investigating electronic effects in heterocyclic systems. The combination of multiple halogen substituents with different electronic properties, along with the methyl group, creates a system where electronic effects can be systematically studied. Such studies contribute to fundamental understanding of how substituent patterns influence chemical reactivity, physical properties, and biological activity in quinoline-based systems.

Iron-catalyzed highly regioselective halogenation of 8-amidoquinolines in water under mild conditions has been developed, affording 5-halogenated products with excellent functional group tolerance. These developments in synthetic methodology highlight the ongoing importance of halogenated quinolines in contemporary research and their potential for generating libraries of bioactive compounds.

Current State of Knowledge and Research Gaps

The current state of knowledge regarding this compound reflects both the advances made in quinoline chemistry generally and the specific challenges associated with highly substituted derivatives. While extensive research has been conducted on various halogenated quinoline derivatives, the specific combination of substituents present in this compound represents a less explored area of chemical space. This gap between general quinoline chemistry knowledge and specific polysubstituted derivatives creates opportunities for targeted research investigations.

Recent advances in chemistry and therapeutic potential of quinoline derivatives have demonstrated that structural modifications significantly impact biological activity. However, the specific activity profile of this compound remains largely unexplored, representing a significant research gap. The compound's potential therapeutic applications, synthetic accessibility, and fundamental chemical properties require systematic investigation to establish its position within the broader landscape of bioactive quinolines.

Synthesis methods for related halogenated quinolines have been developed, including approaches for preparing 7-bromo-6-chloro-4(3H)-quinazolinone through reactions involving 2,4-dibromo-5-chlorobenzoic acid as starting material. These synthetic methodologies provide frameworks that could potentially be adapted for the preparation of this compound, though specific synthetic routes remain to be established and optimized.

The regioselectivity challenges associated with polyhalogenated quinolines represent another significant research gap. Studies on dibromoquinolines have shown that regioselectivity in coupling reactions can be difficult to achieve, with isomeric ratios often requiring optimization. Understanding how the specific substitution pattern in this compound influences regioselectivity in various chemical transformations would contribute valuable knowledge to the field.

Research Area Current Knowledge Status Identified Gaps
Synthetic Methodology General quinoline halogenation methods established Specific routes to this compound undeveloped
Biological Activity Broad understanding of halogenated quinoline bioactivity Specific activity profile unknown
Physical Properties General quinoline property trends known Detailed characterization data unavailable
Regioselectivity Studies on related dibromoquinolines completed Effects of mixed halogen substitution unexplored
Mechanistic Understanding General reaction mechanisms established Specific mechanistic studies for this substitution pattern needed

Properties

CAS No.

1204811-82-4

Molecular Formula

C10H6Br2ClN

Molecular Weight

335.423

IUPAC Name

3,7-dibromo-4-chloro-6-methylquinoline

InChI

InChI=1S/C10H6Br2ClN/c1-5-2-6-9(3-7(5)11)14-4-8(12)10(6)13/h2-4H,1H3

InChI Key

RFCHPMJUZWANOX-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(=C(C=N2)Br)Cl)Br

Synonyms

4-Chloro-3,7-dibromo-6-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The positions and types of substituents profoundly affect melting points, crystallinity, and spectral characteristics.

Compound Name Substituents Melting Point (K) Key Spectral Data (1H NMR) Source
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) 403–404 δ 8.57 (d, J = 5.1 Hz), 4.03–4.04 (s, OMe)
4-Methyl-6-bromo-2-hydroxyquinoline Br (6), CH3 (4), OH (2) Not reported δ 2.43 (s, CH3), 11.65 (s, NH)
6-Bromo-4-chloro-2-ethylquinoline Br (6), Cl (4), CH2CH3 (2) Not reported Not available
Target Compound Br (3,7), Cl (4), CH3 (6) Not reported Hypothetical: δ 2.5–3.0 (CH3), ~7–8 (Ar-H)

Analysis :

  • Halogen Position: Bromine at positions 3 and 7 (target) vs. 6 (4-Methyl-6-bromo-2-hydroxyquinoline) may increase steric hindrance and lipophilicity compared to methoxy or hydroxy groups .
  • Methyl vs. Ethyl: A methyl group at position 6 (target) likely improves solubility compared to bulkier ethyl substituents (e.g., 6-Bromo-4-chloro-2-ethylquinoline) .
  • Melting Points: The absence of polar groups (e.g., OH, OMe) in the target compound may reduce crystallinity relative to 4-Chloro-6,7-dimethoxyquinoline .

Key Differences :

  • Methoxy groups (in 4-Chloro-6,7-dimethoxyquinoline) are electron-donating, whereas bromine (target) is electron-withdrawing, altering reactivity in nucleophilic substitutions .
  • Methyl groups at position 6 (target) may hinder electrophilic attacks compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,7-Dibromo-4-chloro-6-methylquinoline, and how can intermediates be characterized?

  • Methodology : Multi-step halogenation and cross-coupling reactions are typically employed. For example, bromination at positions 3 and 7 can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chlorination at position 4 may involve thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) . Intermediates should be purified via column chromatography and characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). X-ray crystallography is ideal for confirming the crystal structure, while FT-IR spectroscopy can validate functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .

Q. What solvent systems are optimal for recrystallizing halogenated quinolines like this compound?

  • Methodology : Ethanol/water or dichloromethane/hexane mixtures are effective due to the compound’s moderate polarity. Slow evaporation at 4°C minimizes co-crystallization of impurities .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) for this compound be resolved?

  • Methodology : Conduct pharmacokinetic studies to assess bioavailability and metabolism. Compare in vitro enzyme inhibition (e.g., kinase assays) with in vivo efficacy in model organisms. Adjust dosing regimens or explore prodrug strategies to enhance stability .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. Fukui indices identify electrophilic/nucleophilic sites, aiding in predicting Suzuki-Miyaura coupling efficiency at brominated positions .

Q. How can reaction yields be optimized for large-scale synthesis without compromising regioselectivity?

  • Methodology : Use flow chemistry to control exothermic halogenation steps. Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dcpf)) and ligands (e.g., SPhos) for cross-coupling steps. Monitor reaction progress via in-situ IR spectroscopy .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the quinoline core. Use buffered conditions (pH 6–8) during derivatization. Protect reactive sites via temporary silyl or acetyl groups .

Data Analysis and Mechanistic Studies

Q. How can researchers interpret conflicting spectral data (e.g., NMR splitting patterns) in substituted quinolines?

  • Methodology : Perform 2D NMR (COSY, NOESY) to resolve overlapping signals. Compare experimental data with computed NMR shifts (e.g., using ACD/Labs or Gaussian) to assign peaks accurately .

Q. What role do steric and electronic effects play in the biological activity of this compound analogs?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, bromo → iodo) and correlate structural changes with bioactivity (e.g., IC₅₀ in cytotoxicity assays). Molecular docking studies can identify key binding interactions .

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